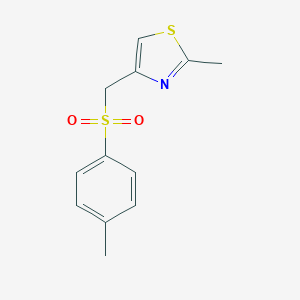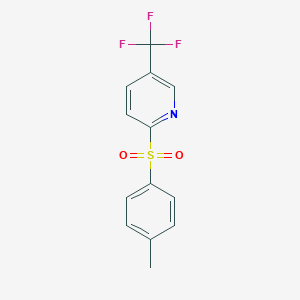![molecular formula C10H17NO4 B274631 [2-(Cyclohexylamino)-2-oxoethoxy]acetic acid](/img/structure/B274631.png)
[2-(Cyclohexylamino)-2-oxoethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclohexylamino)-2-oxoethoxy]acetic acid, also known as CHA-EDOA, is a novel compound that has gained significant attention in scientific research. It belongs to the family of N-acyl amino acids and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of [2-(Cyclohexylamino)-2-oxoethoxy]acetic acid is not fully understood. However, it is believed to act through the modulation of various signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It also reduces the expression of adhesion molecules involved in leukocyte recruitment. This compound has been shown to modulate the activity of various receptors, including the cannabinoid receptor type 1, which is involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation. This compound also reduces the expression of inducible nitric oxide synthase, which is involved in the production of nitric oxide, a potent inflammatory mediator. This compound has been shown to increase the levels of various antioxidants, including glutathione, which protects against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(Cyclohexylamino)-2-oxoethoxy]acetic acid is its specificity for the cannabinoid receptor type 1. This allows for targeted modulation of pain and inflammation without affecting other physiological processes. This compound has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, the synthesis of this compound can be challenging, and the yield can be low. This can limit its availability for research purposes.
Future Directions
There are several future directions for the research of [2-(Cyclohexylamino)-2-oxoethoxy]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has been shown to exhibit neuroprotective effects and may have the potential to slow down the progression of these diseases. Another area of interest is the development of more efficient synthesis methods for this compound, which would improve its availability for research purposes. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various disease models.
Conclusion:
In conclusion, this compound is a novel compound with significant potential for therapeutic applications. Its specificity for the cannabinoid receptor type 1 and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential applications in various disease models.
Synthesis Methods
The synthesis of [2-(Cyclohexylamino)-2-oxoethoxy]acetic acid involves the reaction between 2-aminoethoxyacetic acid and cyclohexyl isocyanate. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, including temperature, reaction time, and the ratio of reactants.
Scientific Research Applications
[2-(Cyclohexylamino)-2-oxoethoxy]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. This compound has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, nitric oxide synthase, and N-methyl-D-aspartate receptors.
properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[2-(cyclohexylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14) |
InChI Key |
YXNBASSKWGMAJZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)COCC(=O)O |
Canonical SMILES |
C1CCC(CC1)NC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)


![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)